

TIGIT Knockout Mouse Models: Application Notes and Protocols for In Vivo Studies

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For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing TIGIT knockout (KO) mouse models for in vivo research, particularly in the context of immuno-oncology and drug development. This document includes an overview of the TIGIT signaling pathway, detailed protocols for key in vivo experiments, and a summary of expected quantitative data.

Introduction to TIGIT

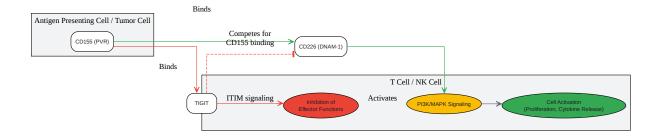
T-cell immunoreceptor with Ig and ITIM domains (TIGIT) is an immune checkpoint receptor expressed on various immune cells, including T cells and Natural Killer (NK) cells.[1] Upon binding to its ligands, primarily CD155 (PVR) and CD112, TIGIT transmits inhibitory signals that suppress immune cell activation and effector functions.[1] Cancer cells often exploit this pathway to evade immune surveillance. Consequently, TIGIT has emerged as a promising target for cancer immunotherapy, with research focusing on the effects of TIGIT blockade, often in combination with other checkpoint inhibitors like PD-1.[1] TIGIT KO mouse models are invaluable tools for investigating the in vivo role of TIGIT in tumor immunity and for the preclinical evaluation of novel therapeutic strategies.

TIGIT Signaling Pathway

TIGIT exerts its inhibitory function through a complex signaling cascade. Upon engagement with its ligand CD155, the immunoreceptor tyrosine-based inhibitory motif (ITIM) domain in TIGIT's cytoplasmic tail becomes phosphorylated. This leads to the recruitment of SHIP-1



phosphatase, which in turn dampens downstream signaling pathways like PI3K and MAPK, ultimately suppressing T cell and NK cell activation, proliferation, and cytokine production. Furthermore, TIGIT competes with the co-stimulatory receptor CD226 (DNAM-1) for binding to CD155, thereby preventing the transmission of activating signals.



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TIGIT signaling pathway overview.

Experimental Protocols Generation and Validation of TIGIT Knockout Mice

TIGIT knockout mice are typically generated using CRISPR/Cas9 technology to introduce a frameshift mutation or a deletion in the Tigit gene, leading to a loss of function.[2]

Protocol:

- Design and Synthesis: Design single guide RNAs (sgRNAs) targeting an early exon of the Tigit gene. Synthesize the sgRNAs and Cas9 mRNA.
- Microinjection: Microinject the sgRNAs and Cas9 mRNA into the cytoplasm or pronuclei of fertilized mouse zygotes (e.g., from C57BL/6 strain).



- Embryo Transfer: Transfer the microinjected zygotes into pseudopregnant surrogate female mice.
- Genotyping: Screen the resulting pups for the desired genetic modification by PCR amplification of the target locus followed by Sanger sequencing to identify insertions or deletions (indels).
- Breeding: Establish a colony by breeding founder mice with wild-type mice to generate heterozygous F1 offspring. Intercross F1 heterozygotes to obtain homozygous TIGIT KO mice.
- Validation: Confirm the absence of TIGIT protein expression in homozygous KO mice by flow cytometry analysis of splenocytes or peripheral blood mononuclear cells (PBMCs) using a validated anti-mouse TIGIT antibody.

In Vivo Syngeneic Tumor Model

This protocol describes the establishment of a subcutaneous tumor model to evaluate the effect of TIGIT knockout on tumor growth.

Materials:

- TIGIT KO mice and wild-type (WT) littermate controls (C57BL/6 or BALB/c background, depending on the tumor cell line).
- Syngeneic tumor cell lines (e.g., MC38 colon adenocarcinoma, CT26 colon carcinoma, B16F10 melanoma).
- Phosphate-buffered saline (PBS), sterile.
- Trypsin-EDTA.
- Cell culture medium (e.g., DMEM with 10% FBS).
- Syringes and needles (27G).
- Calipers.



Protocol:

- Cell Culture: Culture tumor cells to 70-80% confluency.
- Cell Preparation: On the day of injection, harvest the cells by trypsinization, wash twice with sterile PBS, and resuspend in sterile PBS at a concentration of 2 x 10⁶ cells per 100 μL.[3] Keep cells on ice.
- Tumor Cell Implantation: Subcutaneously inject 100 μ L of the cell suspension (2 x 10⁶ cells) into the right flank of each mouse.
- Tumor Monitoring: Measure tumor dimensions every 2-3 days using calipers. Calculate tumor volume using the formula: Volume = (Length × Width²) / 2.
- Endpoint: Euthanize mice when tumors reach the predetermined endpoint (e.g., 1.5 cm in any dimension) or show signs of ulceration or distress.[3] Harvest tumors, spleens, and tumor-draining lymph nodes for further analysis.



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Workflow for in vivo syngeneic tumor model.

Isolation and Analysis of Tumor-Infiltrating Lymphocytes (TILs)

This protocol outlines the procedure for isolating and phenotyping immune cells from tumor tissue.

Materials:

- Tumor tissue.
- RPMI-1640 medium.



- Collagenase D (1 mg/mL).
- DNase I (0.1 mg/mL).
- Fetal Bovine Serum (FBS).
- 70 μm cell strainers.
- Red Blood Cell Lysis Buffer.
- FACS buffer (PBS with 2% FBS and 0.05% sodium azide).
- Fluorescently conjugated antibodies for flow cytometry (see table below).

Protocol:

- Tissue Processing: Mince the harvested tumor tissue into small pieces in a petri dish containing RPMI-1640.
- Enzymatic Digestion: Transfer the minced tissue to a tube containing RPMI-1640 with Collagenase D and DNase I. Incubate at 37°C for 30-45 minutes with gentle agitation.
- \bullet Cell Dissociation: Pass the digested tissue through a 70 μm cell strainer to obtain a single-cell suspension.
- Red Blood Cell Lysis: If necessary, treat the cell suspension with Red Blood Cell Lysis Buffer.
- Cell Staining: Wash the cells with FACS buffer and stain with a cocktail of fluorescently labeled antibodies against cell surface markers for 30 minutes on ice in the dark.
- Intracellular Staining (Optional): For intracellular targets like FoxP3 or cytokines (e.g., IFN-γ, TNF-α), fix and permeabilize the cells according to the manufacturer's protocol before adding intracellular antibodies. For cytokine staining, re-stimulate cells with PMA and ionomycin in the presence of a protein transport inhibitor for 4-6 hours prior to staining.[4][5]
- Flow Cytometry: Acquire data on a flow cytometer and analyze using appropriate software.

Recommended Flow Cytometry Panel for TILs:



Marker	Cell Type	Fluorochrome (Example)
CD45	All Leukocytes	AF700
CD3e	T Cells	PE-Cy7
CD4	Helper T Cells	APC
CD8a	Cytotoxic T Cells	PerCP-Cy5.5
NK1.1	NK Cells	PE
FoxP3	Regulatory T Cells	FITC
PD-1	Exhausted/Activated T Cells	BV421
TIM-3	Exhausted T Cells	BV605
Granzyme B	Cytotoxic Cells	Alexa Fluor 647
IFN-y	Activated T/NK Cells	APC-Fire750

Quantitative Data Summary

The following tables summarize typical quantitative data observed in studies using TIGIT KO mouse models.

Table 1: Tumor Growth Inhibition in TIGIT KO Mice

Tumor Model	Mouse Strain	Tumor Volume (mm³) - Day 21 (Mean ± SEM)	Reference
WT	TIGIT KO		
MC38	C57BL/6	1500 ± 200	250 ± 50
CT26	BALB/c	1200 ± 150	200 ± 40
B16F10	C57BL/6	2000 ± 300	1200 ± 200

Table 2: Immune Cell Infiltration in Tumors of TIGIT KO Mice



Cell Population	% of CD45+ Cells in Tumor (Mean ± SEM)	Reference
WT	TIGIT KO	
CD8+ T Cells	10 ± 2	25 ± 5
NK Cells	5 ± 1	12 ± 3
Regulatory T Cells (CD4+FoxP3+)	15 ± 3	8 ± 2

Table 3: Cytokine Production by Tumor-Infiltrating Lymphocytes

Cytokine	% of Positive Cells among CD8+ TILs (Mean ± SEM)	Reference
WT	TIGIT KO	
IFN-y	8 ± 1.5	20 ± 4
TNF-α	5 ± 1	15 ± 3

Conclusion

TIGIT knockout mouse models are a powerful tool for dissecting the role of the TIGIT-CD155 axis in cancer immunity. In vivo studies using these models consistently demonstrate that the absence of TIGIT leads to enhanced anti-tumor immune responses, characterized by reduced tumor growth, increased infiltration of cytotoxic lymphocytes, and elevated pro-inflammatory cytokine production within the tumor microenvironment. These models are essential for the preclinical validation of TIGIT-targeting therapies and for exploring synergistic combinations with other immunomodulatory agents. The protocols and data presented here provide a solid foundation for researchers to design and execute robust in vivo studies using TIGIT KO mice.

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